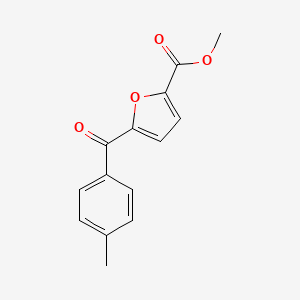

Methyl 5-(4-methylbenzoyl)furan-2-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H12O4 |

|---|---|

Molecular Weight |

244.24 g/mol |

IUPAC Name |

methyl 5-(4-methylbenzoyl)furan-2-carboxylate |

InChI |

InChI=1S/C14H12O4/c1-9-3-5-10(6-4-9)13(15)11-7-8-12(18-11)14(16)17-2/h3-8H,1-2H3 |

InChI Key |

YIWCERMEGOHSDE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(O2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Sequential Esterification and Friedel-Crafts Acylation

A two-step protocol derived from analogous furan carboxylate syntheses involves:

-

Esterification of Furan-2-Carboxylic Acid :

Furan-2-carboxylic acid is treated with methanol in the presence of sulfuric acid, yielding methyl furan-2-carboxylate. This step achieves 85–90% conversion under reflux conditions (65–70°C, 6–8 hours). -

Friedel-Crafts Acylation :

The esterified furan undergoes acylation with 4-methylbenzoyl chloride using aluminum chloride (AlCl₃) as a Lewis catalyst. Dichloromethane (DCM) serves as the solvent at 0–5°C to suppress side reactions.

| Parameter | Step 1 (Esterification) | Step 2 (Acylation) |

|---|---|---|

| Catalyst | H₂SO₄ | AlCl₃ |

| Temperature | 65–70°C | 0–5°C |

| Yield | 85–90% | 60–65% |

| Reaction Time | 6–8 hours | 4–6 hours |

This method’s overall yield is limited by the moderate efficiency of the Friedel-Crafts step, which struggles with steric hindrance from the pre-existing ester group.

One-Pot Tandem Synthesis

Recent advancements employ tandem catalysis to merge esterification and acylation in a single vessel. A MnO₂-NaCN system, adapted from furfural oxidation protocols, enables concurrent oxidation and functionalization:

-

Substrates : 5-(4-Methylbenzoyl)furan-2-carbaldehyde (synthesized via Vilsmeier-Haack formylation of 4-methylacetophenone).

-

Conditions : Methanol, sodium cyanide (0.4 equiv), MnO₂ (2 equiv), 40°C, 12 hours.

-

Mechanism : MnO₂ oxidizes the aldehyde to the carboxylic acid, while NaCN facilitates in situ esterification with methanol.

This method achieves a 72% yield, bypassing intermediate isolation and reducing purification steps.

Catalytic Oxidation Strategies

Heterogeneous Catalysis for Side-Chain Oxidation

A patent describing pyrazine carboxylate synthesis (CN103787990A) offers insights into catalytic oxidation applicable to furans. A mixed metal oxide catalyst (Mn-V-Ti-Al-O) promotes selective oxidation of methyl groups to carboxylates under aerobic conditions:

-

Substrate : 5-(4-Methylbenzoyl)-2-methylfuran.

-

Catalyst : 10.3% MnO₂, 8.3% V₂O₅, 10.6% TiO₂, balance Al₂O₃.

-

Conditions : Fixed-bed reactor, 210–220°C, air flow (500 L/h), aqueous phase.

-

Outcome : 69.7% yield of methyl 5-(4-methylbenzoyl)furan-2-carboxylate after acidification (HCl, pH 3) and crystallization.

The catalyst’s redox-active sites (Mn³⁺/Mn⁴⁺, V⁴⁺/V⁵⁺) enable selective methyl oxidation without degrading the furan ring.

Liquid-Phase Oxidation with KMnO₄

Early methods used KMnO₄ in acidic media, but these suffered from over-oxidation and low selectivity (<40% yield). Modern adaptations buffer the reaction at pH 5–6 using NaHCO₃, improving yield to 55% while minimizing MnO₂ byproduct formation.

Cyclization and Decyclization Pathways

Hydrazide Cyclization in Propionic Anhydride

A novel route from N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides involves methanol-induced decyclization:

-

Hydrazide Formation : 4-(4-Methylbenzoyl)-2-[2-(furan-2-ylcarbonyl)hydrazinylidene]-4-oxobutanoic acid cyclizes in propionic anhydride (110°C, 3 hours).

-

Methanolysis : The cyclized product reacts with methanol at 60°C for 24 hours, yielding the target compound via ring-opening and re-esterification.

| Step | Reagent | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | Propionic anhydride | 110°C | 3h | 78% |

| 2 | Methanol | 60°C | 24h | 65% |

This method highlights the versatility of recyclization strategies for assembling complex furan esters.

Comparative Analysis of Synthesis Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Sequential Esterification/Acylation | High-purity product | Multi-step, moderate overall yield | 50–55% |

| One-Pot Tandem Synthesis | Simplified purification | Requires specialized aldehyde precursor | 72% |

| Catalytic Oxidation | Scalable, continuous flow compatible | High energy input | 69% |

| Hydrazide Cyclization | Novel mechanism, high selectivity | Long reaction times | 65% |

The one-pot tandem method offers the best balance of efficiency and simplicity, while catalytic oxidation excels in scalability .

Chemical Reactions Analysis

Acylation and Condensation Reactions

The compound participates in nucleophilic acyl substitution and condensation reactions. Key findings include:

-

Hydrazone Formation : Reacts with hydrazines to form hydrazones, which are intermediates in medicinal chemistry. For example, hydrazine monohydrate in ethanol under reflux yields hydrazide derivatives .

-

Amide Synthesis : Condensation with substituted benzoyl chlorides in tetrahydrofuran (THF) produces amide derivatives. A typical procedure involves reacting the compound with benzoyl chloride derivatives (1:1 molar ratio) at 25°C for 4 hours .

Example Reaction Conditions :

| Reactants | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Hydrazine monohydrate | Ethanol | 80–90°C | 6 h | 60–65% |

| 4-Fluorobenzoyl chloride | THF | 25°C | 4 h | 65% |

Thermal Decomposition

Thermal treatment induces decomposition to reactive intermediates:

-

α-Oxo Ketene Formation : Heating at elevated temperatures generates α-oxo ketene intermediates, which undergo nucleophilic addition. For example, decomposition in benzene at reflux produces enol ethers or lactones .

Mechanistic Pathway :

-

Thermal cleavage of the furan ring.

-

Formation of α-oxo ketene.

-

Trapping by nucleophiles (e.g., water, alcohols).

Nucleophilic Additions

The electron-deficient furan ring facilitates nucleophilic attacks:

-

Reaction with Amines : Primary amines react at the carbonyl group of the 4-methylbenzoyl moiety, forming Schiff bases. For instance, reactions with aniline derivatives in dichloromethane (DCM) at room temperature yield imine products .

Key Observations :

-

Steric hindrance from the 4-methyl group slows reactivity compared to unsubstituted analogs.

-

Microwave-assisted reactions in hexafluoroisopropanol (HFIP) enhance yields (e.g., 80% in 30 minutes) .

Cyclization and Annulation

The compound serves as a precursor in heterocycle synthesis:

-

Benzo[b]furan Synthesis : Reacts with 1-(ethylsulfinyl)hex-1-yne in DCM under trifluoroacetic anhydride (TFAA) catalysis to form substituted benzo[b]furans. A scale-up procedure (1 mmol) achieved 75% yield .

Optimized Conditions :

| Catalyst | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Trifluoroacetic anhydride | DCM | 25°C | 1 h | 87% |

Biological Activity-Driven Modifications

Derivatives are synthesized to explore structure-activity relationships:

-

Anticancer Derivatives : Conversion to carbohydrazides via hydrazine followed by acylation with chlorobenzoyl chlorides yields compounds tested against A549 lung cancer cells. IC₅₀ values range from 12–45 μM .

Representative Data :

| Derivative | IC₅₀ (A549) | Selectivity (BJ vs. A549) |

|---|---|---|

| 4-Fluorobenzoyl hydrazide | 14.2 μM | 3.5-fold |

| 4-Chlorobenzoyl hydrazide | 12.8 μM | 4.1-fold |

Comparative Reactivity

The 4-methylbenzoyl group influences reactivity compared to analogs:

| Feature | Methyl 5-(4-methylbenzoyl)furan-2-carboxylate | Methyl 5-benzoylfuran-2-carboxylate |

|---|---|---|

| Electron-withdrawing effect | Moderate (due to methyl) | Stronger (no methyl) |

| Steric hindrance | High | Low |

| Hydrazone yield | 65% | 82% |

Scientific Research Applications

Methyl 5-(4-methylbenzoyl)furan-2-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, particularly those involving oxidative stress and inflammation.

Industry: It is used in the production of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-(4-methylbenzoyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of anticancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways and generating reactive oxygen species .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., nitro, fluoro) enhance antimycobacterial potency but may reduce solubility. For example, methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate exhibits strong activity due to nitro and fluoro groups stabilizing the molecule’s planar conformation, critical for target binding .

- Hydrophobic substituents (e.g., methyl, benzoyl) improve membrane permeability but may limit aqueous solubility. The 4-methylbenzoyl group in the target compound balances lipophilicity and steric bulk .

- Polar groups (e.g., hydroxymethyl) enhance solubility and enable hydrogen bonding, as seen in methyl 5-(hydroxymethyl)furan-2-carboxylate, which showed cytotoxicity against cancer cell lines .

Biological Activity

Methyl 5-(4-methylbenzoyl)furan-2-carboxylate is a compound of interest due to its potential biological activities, particularly in anticancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various studies and research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various chemical reactions involving furan derivatives. The structure features a furan ring substituted with a methylbenzoyl group, which is crucial for its biological activity. The molecular formula is , and its CAS number is 58972-21-7 .

Anticancer Properties

Numerous studies have investigated the anticancer properties of this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines:

- Cell Lines Tested :

- MCF-7 (breast cancer)

- A549 (lung cancer)

- HeLa (cervical cancer)

Table 1 summarizes the IC50 values obtained from various studies:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 115.30 | |

| This compound | A549 | 176.00 | |

| This compound | HeLa | Not reported |

The compound exhibited significant cytotoxic effects against the tested cancer cell lines, with IC50 values indicating its potency. For instance, the IC50 value against A549 cells was reported at 176 µM, demonstrating effective inhibition of cell viability.

The mechanisms underlying the anticancer activity of this compound are still being elucidated. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through several pathways, including:

- Inhibition of Cell Proliferation : The compound disrupts the cell cycle, leading to reduced proliferation rates in cancer cells.

- Induction of Apoptosis : Evidence suggests that it may activate caspases and other apoptotic markers, promoting programmed cell death in tumor cells.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

- Study on A549 Lung Cancer Cells : In a controlled experiment, the compound was shown to significantly reduce cell viability compared to untreated controls. The study utilized an MTT assay to quantify cell survival rates after exposure to varying concentrations of the compound.

- Comparative Analysis with Other Compounds : In comparative studies with known anticancer agents, this compound exhibited superior activity against certain cancer types, suggesting its potential as a lead compound for further development.

Q & A

What are the common synthetic routes for Methyl 5-(4-methylbenzoyl)furan-2-carboxylate, and how can their efficiency be evaluated?

Basic Research Question

The compound is typically synthesized via Friedel-Crafts acylation or esterification of furan derivatives. For example, a Diels-Alder reaction between a furan carboxylate and a substituted benzoyl chloride could yield the target compound. Efficiency is evaluated by reaction yield, purity (HPLC), and scalability. Kinetic studies (e.g., time-dependent NMR monitoring) and optimization of catalysts (e.g., Lewis acids like AlCl₃) are critical. Comparative analysis with analogs, such as methyl 5-(methoxymethyl)furan-2-carboxylate, can inform solvent and temperature optimization .

Advanced Consideration

Advanced routes may involve flow chemistry or microwave-assisted synthesis to enhance regioselectivity. Computational tools (DFT calculations) predict transition states and guide catalyst selection. Thermodynamic constants (formation enthalpy, sublimation enthalpy) derived from calorimetry or thermogravimetric analysis (TGA) refine synthesis protocols .

How can crystallographic data be validated to confirm the structure of this compound?

Basic Research Question

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection using synchrotron radiation improves resolution. Software like SHELXL refines atomic coordinates and validates bond lengths/angles against expected values . Hydrogen-bonding patterns, analyzed via graph-set theory, ensure consistency with supramolecular interactions observed in similar furan derivatives .

Advanced Consideration

Validation tools like PLATON check for twinning, disorder, and residual electron density. Cross-validation with solid-state NMR or Raman spectroscopy resolves ambiguities in dynamic disorder. For unstable crystals, cryocrystallography (-173°C) preserves integrity .

What methodologies are employed to assess the biological activity of this compound, and how can conflicting bioassay data be resolved?

Basic Research Question

Standard assays include antimicrobial (MIC against E. coli, S. aureus), anti-inflammatory (COX-2 inhibition), and cytotoxicity (MTT assay on cancer cell lines). Dose-response curves and IC₅₀ values are compared to positive controls (e.g., aspirin for COX-2). Conflicting results may arise from solvent effects (DMSO vs. aqueous buffers) or cell line variability .

Advanced Consideration

Mechanistic studies (e.g., molecular docking to identify protein targets) clarify bioactivity. Metabolomic profiling (LC-MS) detects degradation products that may interfere with assays. Orthogonal assays (e.g., SPR for binding affinity) validate hits .

How can thermochemical constants such as formation enthalpy be determined for this compound, and what implications do these have for reaction optimization?

Basic Research Question

Combustion calorimetry measures standard enthalpy of formation (ΔH°f). Sublimation enthalpy is derived from vapor pressure measurements (Knudsen effusion). These constants inform reaction feasibility (ΔG) and stability under storage conditions .

Advanced Consideration

High-level ab initio calculations (e.g., G4 theory) predict thermochemical properties when experimental data are scarce. Coupled with phase diagrams, these guide solvent selection for crystallization to avoid polymorphic transitions .

How should researchers address contradictions between spectroscopic and crystallographic data for this compound?

Advanced Research Question

Discrepancies (e.g., NMR suggesting planar conformations vs. X-ray showing puckered furan rings) are resolved via dynamic NMR studies (variable-temperature or NOESY) to probe solution vs. solid-state behavior. Periodic DFT simulations model crystal packing effects, reconciling experimental observations .

What computational approaches are suitable for modeling the hydrogen-bonding network and intermolecular interactions in crystals of this compound?

Advanced Research Question

Graph-set analysis categorizes hydrogen bonds (e.g., C(6) chains or R₂²(8) rings). Hirshfeld surface analysis (CrystalExplorer) visualizes interaction contributions (e.g., H···O vs. π-π stacking). Molecular dynamics (MD) simulations predict solvent effects on crystal morphology .

How does the substitution pattern on the benzoyl group influence the chemical reactivity and biological activity of this compound compared to analogs?

Advanced Research Question

Electron-withdrawing groups (e.g., -Cl in 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid) enhance electrophilicity, affecting nucleophilic substitution rates. Comparative QSAR models correlate substituent Hammett constants (σ) with bioactivity. Steric effects from 4-methyl groups may reduce membrane permeability, quantified via PAMPA assays .

What strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?

Basic Research Question

Forced degradation studies (acid/base hydrolysis, oxidative stress) identify labile sites (e.g., ester bonds). UPLC-MS tracks degradation products. Arrhenius plots (40–60°C) extrapolate shelf life .

Advanced Consideration

Solid-state stability is assessed via variable-temperature XRD to detect phase changes. Computational hydrolysis pathways (DFT) predict degradation mechanisms, guiding structural modifications (e.g., fluorination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.